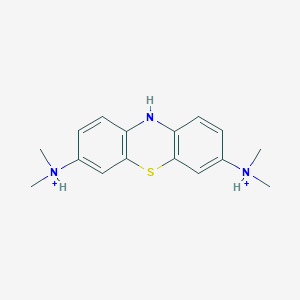
Leucomethylthioninium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Leucomethylthioninium can be synthesized through various methods. One common approach involves the reduction of methylthioninium chloride (methylene blue) to its leuco form. This reduction can be achieved using reducing agents such as sodium dithionite under controlled conditions . Industrial production methods often involve the stabilization of the reduced form using hydromethanesulfonate to form leuco-methylthioninium bis(hydromethanesulfonate) .
Chemical Reactions Analysis
Leucomethylthioninium undergoes several types of chemical reactions, including oxidation and reduction. The compound exists in equilibrium between its reduced (this compound) and oxidized (methylthioninium) forms . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like sodium dithionite . The major products formed from these reactions are the oxidized and reduced forms of the compound .
Scientific Research Applications
Leucomethylthioninium has a wide range of scientific research applications. In chemistry, it is used as a redox indicator due to its reversible oxidation-reduction properties . In biology and medicine, it is primarily studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia . The compound acts as a tau aggregation inhibitor, preventing the formation of tau protein aggregates that are characteristic of these diseases . Additionally, this compound has been investigated for its neuroprotective effects and its ability to enhance cognitive function .
Mechanism of Action
The mechanism of action of leucomethylthioninium involves its ability to inhibit tau protein aggregation. The compound binds to tau monomers and prevents their aggregation into neurofibrillary tangles . This inhibition is achieved through the oxidation of cysteine residues in tau proteins, leading to the formation of disulfide bonds . The molecular targets and pathways involved include the tau protein and its aggregation pathway .
Comparison with Similar Compounds
Leucomethylthioninium is often compared to other tau aggregation inhibitors, such as methylthioninium chloride (methylene blue) and its derivatives . While both compounds share similar mechanisms of action, this compound has improved pharmacokinetic properties, including better absorption and bioavailability . Other similar compounds include hydromethylthionine mesylate and other derivatives of methylthioninium chloride . The uniqueness of this compound lies in its stabilized reduced form, which enhances its therapeutic potential .
Properties
Molecular Formula |
C16H21N3S+2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3/p+2 |
InChI Key |
QTWZICCBKBYHDM-UHFFFAOYSA-P |
Canonical SMILES |
C[NH+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[NH+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)
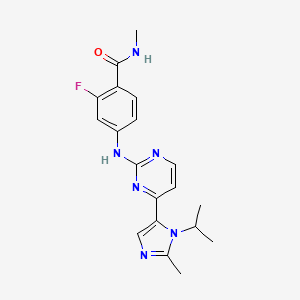
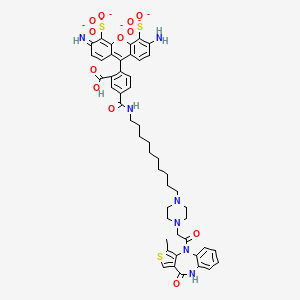
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
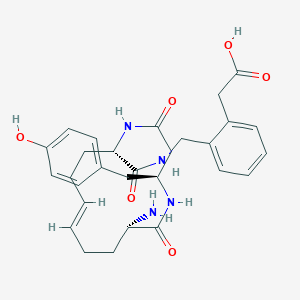
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)
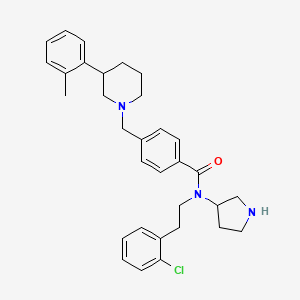
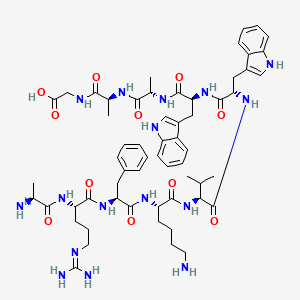
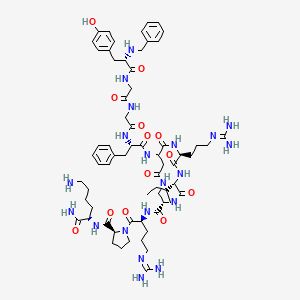
![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)
